
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, is a structurally complex molecule that features a thiazole ring, an acrylonitrile group, and multiple substituents including bromo, methyl, and methoxy groups. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds that can help infer some of the chemical properties and behaviors of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves the formation of the acrylonitrile moiety and the subsequent introduction of aryl and thienyl groups. For instance, the synthesis of related acrylonitrile derivatives has been reported, where the separation of E and Z isomers was achieved by controlling the pH during the acidification of their sodium salts . This suggests that the synthesis of the compound of interest might also involve careful pH control to obtain the desired isomer.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of a conjugated system, which can be confirmed by X-ray crystallography. The E isomer of a related compound was found to crystallize in the P21/c space group, indicating that the compound of interest may also exhibit a similar crystalline structure . Additionally, the presence of hydrogen bonds, such as C-H...N and C-H...pi(arene) interactions, can influence the overall molecular packing in the solid state .
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be influenced by the substituents present on the aromatic rings. For example, the presence of a bromo substituent can make the compound susceptible to nucleophilic aromatic substitution reactions. The thiazole ring and acrylonitrile group may also participate in various chemical transformations, potentially leading to the formation of heterocycles or addition products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from spectroscopic data. Theoretical and experimental investigations on similar compounds have provided insights into vibrational frequencies, optimized geometric parameters, and electronic properties . The use of techniques such as FT-IR, NMR, and UV spectroscopy, along with computational methods like DFT, can help predict and confirm the physical and chemical properties of the compound of interest. The HOMO-LUMO gap and other molecular energy values can also be indicative of the compound's reactivity and stability .
科学的研究の応用
Synthesis and Structural Characterization
Research has explored the synthesis and structural elucidation of acrylonitrile derivatives, including compounds similar to the one . One study describes the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride, leading to (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, highlighting the synthetic versatility of acrylonitrile compounds in organic chemistry (Frolov et al., 2005). Additionally, the structural features of such compounds have been confirmed through X-ray diffraction analysis, providing a foundation for understanding their chemical behavior and potential applications.
Antifungal and Anticancer Properties
Derivatives of acrylonitriles, including those with structural similarities to the compound , have shown promising biological activities. For example, new thiazoline and thiophene derivatives linked to an indole moiety were synthesized, displaying potent antifungal properties (Gomha & Abdel‐Aziz, 2012). Another study synthesized heteroarylacrylonitriles with substitutions at specific positions, revealing significant in vitro cytotoxic activities against various human cancer cell lines, thereby indicating the potential therapeutic applications of these compounds (Sa̧czewski et al., 2004).
Optical and Electronic Applications
The electronic and optical properties of acrylonitrile derivatives have been explored for potential use in optoelectronic devices. For instance, donor-acceptor substituted thiophene dyes, which share structural motifs with the compound , have been synthesized and characterized for enhanced nonlinear optical limiting, suggesting their utility in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).
Corrosion Inhibition
Acrylonitrile derivatives have also been investigated for their corrosion inhibition capabilities. A study on the synthesis and potential applications of thiazoles as corrosion inhibitors of copper highlighted the effectiveness of such compounds, including their high inhibition efficiencies, which are crucial for protecting metal surfaces in various industrial applications (Farahati et al., 2019).
特性
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-13-8-16(22)5-6-17(13)24-11-15(10-23)21-25-18(12-28-21)14-4-7-19(26-2)20(9-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPITZSASBZUAH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

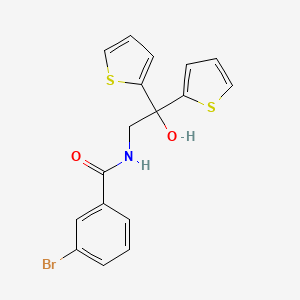
![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)
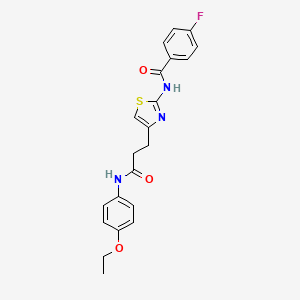
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)
![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
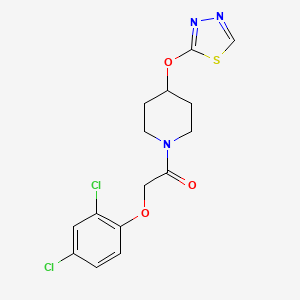
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)
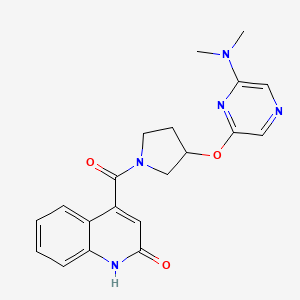
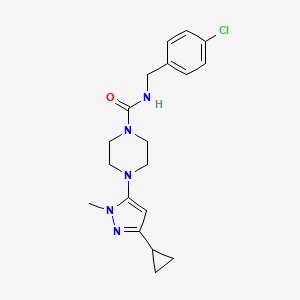


![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)